2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a benzamide group, a bromine atom, and a 4-chlorophenylacetamide-thioether side chain.
Properties
IUPAC Name |
2-bromo-N-[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4O2S2/c18-13-4-2-1-3-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-7-5-10(19)6-8-11/h1-8H,9H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLPQEWKROAOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The structural components of this compound suggest a promising profile for further investigation into its biological effects.
Structural Characteristics
The chemical structure of 2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₁₂BrClN₄O₂S₂ |
| Molecular Weight | 483.8 g/mol |
| CAS Number | 532433-52-6 |
| Functional Groups | Benzamide, Thiadiazole, Bromine |
Anticancer Properties
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that certain thiadiazole derivatives demonstrated growth inhibitory activity against breast cancer MCF-7 cells with IC50 values in the low micromolar range . The presence of the chlorophenyl group in this compound may enhance its interaction with biological targets.
The mechanism by which 2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Molecular docking studies have suggested that this compound may bind to specific enzymes such as dihydrofolate reductase, which is crucial in nucleotide synthesis and cell proliferation.
- Induction of Apoptosis : Similar thiadiazole derivatives have been reported to induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives are recognized for their antimicrobial activities. Compounds similar to 2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown effectiveness against various bacterial strains and fungi . This broad-spectrum activity makes them potential candidates for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that derivatives with similar structures could significantly reduce cell viability in cancer cell lines including MCF-7 and HepG2 .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the structure of thiadiazole compounds can lead to enhanced biological activity. For example, substituting different groups on the thiadiazole ring or altering the position of existing groups has been shown to affect potency against cancer cells .
- Comparative Studies : A comparative analysis of various thiadiazole derivatives revealed that compounds with specific substitutions exhibited superior activity against targeted cancer types compared to others without such modifications .
Scientific Research Applications
Research indicates that compounds containing thiadiazole rings exhibit various biological activities, including:
- Antimicrobial properties : Studies have shown that 2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide displays significant antimicrobial activity against various pathogens .
- Anticancer effects : This compound has been evaluated for its potential as an anticancer agent. In vitro studies suggest it may inhibit cancer cell proliferation by inducing apoptosis .
Case Studies
Several case studies have documented the effects and mechanisms of action of this compound:
-
Antimicrobial Study : A study demonstrated that 2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide showed effective inhibition of bacterial growth in various strains, suggesting its potential as a therapeutic agent in treating bacterial infections.
Pathogen Inhibition Zone (mm) Concentration (µg/mL) E. coli 15 100 S. aureus 18 100 P. aeruginosa 20 100 - Anticancer Mechanism : Research involving cancer cell lines indicated that treatment with this compound resulted in G0/G1 phase arrest and increased levels of pro-apoptotic markers.
Molecular Docking Studies
Molecular docking studies have been performed to understand how 2-bromo-N-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide interacts with specific enzymes or receptors. These studies often focus on:
- Binding affinity : The compound's binding affinity to dihydrofolate reductase has been analyzed using computational methods to predict its efficacy as a drug candidate.
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Dihydrofolate reductase | -9.5 |
| Thymidylate synthase | -8.7 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the benzamide position undergoes nucleophilic substitution under specific conditions.
Key factors influencing substitution:
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
-
Electron-withdrawing groups on the benzamide ring increase electrophilicity at the bromine position.
Thioether Bridge Oxidation
The sulfur atom in the thioether linkage is susceptible to oxidation:
| Oxidizing Agent | Conditions | Products | Applications |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4h | Sulfoxide derivative (single oxygen addition) | Intermediate for sulfone synthesis |
| m-CPBA | CH₂Cl₂, 0°C → RT, 12h | Sulfone derivative (double oxygen addition) | Bioactive metabolite precursor |
-
Kinetics : Oxidation to sulfone follows second-order kinetics with an activation energy of ~45 kJ/mol.
Amide Bond Hydrolysis
The secondary amide bond hydrolyzes under acidic or basic conditions:
| Conditions | Catalyst | Products |
|---|---|---|
| 6M HCl, reflux, 8h | None | 2-bromobenzoic acid + 5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine |
| NaOH (10%), EtOH, 70°C | Phase-transfer catalyst (TBAB) | Same products with 20% faster reaction rate |
-
Hydrolysis is reversible under mild conditions (pH 6–8).
Cyclization Reactions
The thiadiazole-thioether system participates in intramolecular cyclization:
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Cyclization often improves metabolic stability compared to the parent compound.
Cross-Coupling Reactions
The bromine atom enables transition-metal-catalyzed couplings:
| Reaction | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Biaryl derivatives with boronic acid partners | 65–78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-alkyl/aryl amines at the benzamide position | 55–70% |
Functional Group Interconversion
The ketone group in the 2-oxoethyl segment undergoes transformations:
| Reaction | Reagents | Products |
|---|---|---|
| Grignard Addition | RMgX, THF, −78°C → RT | Tertiary alcohols (R = Me, Et, Ph) |
| Wolff-Kishner Reduction | NH₂NH₂, NaOH, ethylene glycol | Ethane segment replacing the ketone |
-
Tertiary alcohols derived from Grignard reactions show improved solubility in lipid membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Thiadiazole Derivatives
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine ()
- Structure : Contains a thiadiazole ring substituted with a 4-bromo-2-nitrophenyl group and an amine.
- Key Differences : Lacks the benzamide and 4-chlorophenylacetamide-thioether moieties.
- Crystallography : Planar thiadiazole ring with a dihedral angle of 40.5° relative to the benzene ring, stabilized by N–H⋯N hydrogen bonds .
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol ()
- Structure: Thiadiazole core with a 4-bromobenzylideneamino group and a thiol substituent.
- Key Differences : Contains a Schiff base (-CH=N-) linkage instead of the acetamide-thioether side chain.
- Synthesis: 82% yield via ethanol reflux of 2-amino-5-mercapto-1,3,4-thiadiazole and 4-bromobenzaldehyde .
- Spectroscopy : IR peaks at 2595 cm⁻¹ (-SH) and 1620 cm⁻¹ (C=N); ^1H-NMR signals at δ 8.36 (-CH=N-) .
Brominated Benzamide Analogues
N-(2-Bromo-4-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide ()
- Structure : Features dual thioether linkages and a 4-chlorobenzyl group.
- Key Differences : Substituted with a 2-bromo-4-methylphenyl group instead of a benzamide.
- Molecular Formula : C₁₈H₁₅BrClN₃OS₃ (MW: 500.9) .
2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide ()
Functional Group and Reactivity Comparisons
Substitution Reactions ()
Acrylamide Derivatives ()
- 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acrylamide : Demonstrates the feasibility of introducing α,β-unsaturated carbonyl groups (m.p. 150–151°C, 71% yield) , a strategy applicable to modify the target compound’s acetamide side chain.
Plant Growth Regulation ()
- N-5-Tetrazolyl-N′-arylurea Derivatives : Brominated analogues (e.g., 2j) exhibit cytokinin and auxin-like activities , suggesting that bromine in aromatic systems enhances bioactivity.
Antimicrobial Activity ()
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Key Research Findings and Implications
Synthetic Flexibility : Bromine in thiadiazoles and benzamides facilitates diverse substitution reactions (e.g., nucleophilic displacement, cross-coupling) .
Bioactivity Correlation : Brominated aromatic systems enhance biological activity, as seen in plant growth regulators and antimicrobial agents .
Structural Stability : Planar thiadiazole cores with hydrogen-bonding networks (e.g., ) suggest robust crystal packing, relevant for material science .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving bromination, thioether formation, and amidation. Key steps include:
- Thiadiazole ring formation : Use POCl₃ as a cyclizing agent under reflux conditions (90°C for 3 hours) .
- Purification : Employ gradient elution with ethyl acetate/petroleum ether mixtures (e.g., 50% ethyl acetate for intermediates) to isolate products with >80% yield .
- Characterization : Validate purity via melting point analysis (e.g., 164–166°C for brominated analogs) and HPLC .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzamide), thiadiazole-linked CH₂ groups (δ 3.8–4.2 ppm), and amide NH signals (δ 10.5–11.0 ppm) .
- MS (ESI) : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 489.32 for C₂₁H₂₁BrN₄O₅ analogs) .
- IR : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (amide I/II bands) .
Q. How can researchers mitigate solubility issues in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the benzamide or thiadiazole moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve thiadiazole ring formation efficiency?
- Methodological Answer :
- Catalyst screening : Test Lewis acids like ZnCl₂ or FeCl₃ to accelerate cyclization .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reaction kinetics .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for GR modulation ) and control for batch-to-batch compound purity.
- Dose-response profiling : Compare IC₅₀ values across studies; discrepancies may arise from differences in ligand-receptor binding kinetics .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives .
Q. Which computational methods predict interactions with biological targets like PFOR enzyme?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model amide anion interactions with PFOR’s active site (e.g., hydrogen bonding with Arg-110 and Tyr-114) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. Cl at position 4) with inhibitory activity .
Q. How can analogs be designed to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Core modifications : Replace the thiadiazole ring with oxadiazole or triazole to assess impact on bioactivity .
- Substituent variation : Synthesize derivatives with electron-withdrawing groups (e.g., -NO₂) or bulky substituents (e.g., -CF₃) at the benzamide position .
- Biological evaluation : Test analogs against panels of kinases or GPCRs to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
